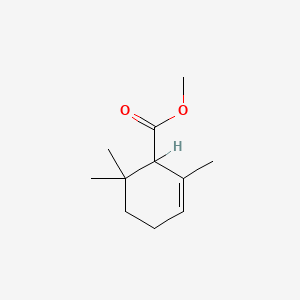

Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate is characterized by a distinctive six-membered cyclohexene ring system bearing three methyl substituents and a methyl carboxylate functional group. The compound possesses the molecular formula C₁₁H₁₈O₂ with a molecular weight of 182.263 grams per mole. The structural framework consists of a cyclohexene ring with a double bond positioned between carbon atoms 2 and 3, creating a planar region within the otherwise three-dimensional ring structure.

The stereochemical configuration of this compound reveals one defined stereocenter at the carbon bearing the carboxylate group. This chiral center gives rise to two possible enantiomers, with the (1S)-configuration being specifically characterized in structural databases. The presence of this stereocenter introduces conformational complexity that influences the compound's three-dimensional shape and molecular interactions. The three methyl groups are positioned at specific locations: one at the 2-position adjacent to the double bond, and two at the 6-position, creating a gem-dimethyl substitution pattern.

The conformational behavior of the cyclohexene ring system demonstrates significant flexibility, particularly in the saturated portion of the ring. Theoretical calculations indicate that the compound can undergo chair-boat transitions similar to cyclohexane, with energy barriers comparable to those observed in related cyclic systems. The calculated energy differences between conformational states suggest that multiple conformations are accessible at room temperature, contributing to the dynamic nature of the molecular structure.

The ester functional group extends from the ring system, with the methyl carboxylate group oriented according to the stereochemical configuration at the chiral center. This positioning influences both the molecular shape and the compound's physicochemical properties, including its interaction with biological systems and its role in fragrance applications.

Properties

IUPAC Name |

methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h6,9H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAGRWXDIIKUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051956 | |

| Record name | Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28043-10-9 | |

| Record name | Methyl 2,6,6-trimethyl-2-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28043-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028043109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting from 2,6-Dimethylcyclohexanone via Functionalization and Esterification

One of the most efficient and scalable approaches begins with 2,6-dimethylcyclohexanone, a commercially available and inexpensive starting material. The key steps include:

Methylation of 2,6-dimethylcyclohexanone: Treatment of 2,6-dimethylcyclohexanone with methyl iodide under strongly basic conditions (using lithium diisopropylamide, LDA) at low temperature (-78 °C) leads to the formation of 2,2,6-trimethylcyclohexanone in excellent yield (~98%). This step introduces the additional methyl group at the 2-position, completing the 2,6,6-trimethyl substitution pattern.

Conversion to Propargylic Alcohol: The 2,2,6-trimethylcyclohexanone is then reacted with ethynylmagnesium bromide (a safer alternative to acetylene gas and sodium) in tetrahydrofuran (THF) at 35 °C for 16 hours, producing the corresponding propargylic alcohol with high yield (~95%) and a diastereomeric ratio of approximately 2:1.

Rupe Rearrangement to Enone Intermediate: The propargylic alcohol undergoes a Rupe rearrangement under acidic conditions (formic acid, 85 °C, 24 h) to afford an α,β-unsaturated enone intermediate in about 88% yield. This rearrangement is a key transformation that sets the stage for further functionalization.

Aldol Condensation and Crotonization to Final Product: The enone intermediate is subjected to aldol condensation with acetaldehyde under basic conditions (methylmagnesium chloride in THF at 56 °C), yielding an aldol product in moderate yield (~56%). Subsequent crotonization using para-toluenesulfonic acid (p-TsOH) and molecular sieves in refluxing toluene affords β-damascone, a closely related compound.

While this sequence focuses on β-damascone, this compound can be accessed by analogous esterification steps on the enone or related intermediates, leveraging the same foundational transformations of the cyclohexanone core.

Barton Vinyl Iodination and Vinyl Iodide Intermediates

An alternative approach involves the synthesis of vinyl iodide intermediates via Barton vinyl iodination starting from 2,2,6-trimethylcyclohexanone:

Hydrazone Formation: 2,2,6-trimethylcyclohexanone is converted to its hydrazone derivative by reaction with hydrazine in ethanol at 85 °C over 42 hours, achieving about 90% yield.

Vinyl Iodide Formation: The hydrazone is treated with iodine and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in diethyl ether at room temperature for 64 hours, yielding vinyl iodide intermediates in approximately 65% isolated yield after simple filtration.

Functionalization of Vinyl Iodide: The vinyl iodide is then subjected to halogen-metal exchange using n-butyllithium at 0 °C, forming a vinyl lithium intermediate. This intermediate can be quenched with electrophiles such as dimethylformamide (DMF), methyl chloroformate, or carbon dioxide to yield β-cyclocitral, methyl β-cyclogeranate, or β-cyclogeranic acid, respectively, with yields ranging from 87% to quantitative.

These intermediates can be further elaborated to this compound derivatives through controlled oxidation and esterification steps.

Patent-Reported Methods for Related Compounds

Patent CN111484400A describes preparation methods of related compounds containing the 2,6,6-trimethylcyclohexene moiety, involving halogenated butenal intermediates and subsequent reactions to build complex aldehyde and ester functionalities. Although the patent focuses on 2-methyl-4-(2,6,6-trimethylcyclohexene-1-yl)-2-butenal, the synthetic strategies can be adapted for this compound by appropriate modification of the functional groups.

Comparative Summary Table of Key Preparation Methods

| Step/Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation of 2,6-dimethylcyclohexanone | 2,6-Dimethylcyclohexanone | Methyl iodide, LDA, THF, -78 °C | 98 | Introduces methyl group at 2-position |

| Propargylic Alcohol Formation | 2,2,6-Trimethylcyclohexanone | Ethynylmagnesium bromide, THF, 35 °C, 16 h | 95 | Safer alternative to acetylene gas |

| Rupe Rearrangement | Propargylic alcohol | Formic acid, 85 °C, 24 h | 88 | Converts propargylic alcohol to α,β-unsaturated enone |

| Aldol Condensation | Enone intermediate | MeMgCl, acetaldehyde, THF, 56 °C, 2 h | 56 | Challenging reaction with acetaldehyde |

| Crotonization | Aldol product | p-TsOH, 3Å molecular sieves, toluene, reflux | 84 | Final step to β-damascone |

| Hydrazone Formation | 2,2,6-Trimethylcyclohexanone | Hydrazine, EtOH, 85 °C, 42 h | 90 | Prepares for Barton vinyl iodination |

| Barton Vinyl Iodination | Hydrazone | I2, DBN, Et2O, rt, 64 h | 65 | Produces vinyl iodide intermediate |

| Vinyl Lithium Quench | Vinyl iodide | n-BuLi, 0 °C, then electrophile (DMF, methyl chloroformate, CO2) | 87-100 | Yields β-cyclocitral, methyl β-cyclogeranate, or β-cyclogeranic acid |

Research Findings and Practical Considerations

The Rupe rearrangement is a pivotal step enabling the conversion of propargylic alcohols to α,β-unsaturated enones, which serve as versatile intermediates for further functionalization.

Using ethynylmagnesium bromide instead of acetylene gas enhances safety and scalability.

The Barton vinyl iodination method provides a mild and efficient route to vinyl iodide intermediates, which are key branching points for synthesizing various derivatives including methyl esters.

The described synthetic sequences minimize intermediate purification steps, enhancing overall efficiency and aligning with green chemistry principles.

The yields reported are generally high, with some steps requiring optimization to improve selectivity and scalability.

Continuous flow processes are being explored to further improve the efficiency and environmental footprint of these syntheses.

Chemical Reactions Analysis

Silylation Method

This method prevents isomerization during synthesis by employing silylation to stabilize intermediates.

Reaction Steps :

-

Deprotonation : Treatment of methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate with butyl lithium in tetrahydrofuran (THF) at -10°C to 0°C generates a deprotonated intermediate.

-

Silylation : Addition of trimethylsilyl chloride (TMSCl) at ≤10°C traps the intermediate as a silylated derivative.

-

Hydrolysis : Acidic workup (5% HCl) converts the silylated intermediate back to the desired ester.

Reaction Conditions :

Advantages :

Acyl Chloride Method

A two-step process for esterification:

-

Acyl Chloride Formation : Reaction of 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylic acid with oxalyl chloride in methylene chloride.

-

Esterification : Conversion of the acyl chloride to the methyl ester using methanol in the presence of triethylamine.

Reaction Conditions :

-

Temperature: Reflux (for acyl chloride formation); 25°C (esterification).

-

Solvent: Methylene chloride.

Advantages :

-

Utilizes conventional esterification techniques.

Reaction Mechanisms and Conditions

| Method | Key Reagents | Critical Steps | Yield | Isomerization |

|---|---|---|---|---|

| Silylation | Butyl lithium, TMSCl, HCl | Deprotonation → Silylation → Acidic hydrolysis | ~70% | None (controlled) |

| Acyl Chloride | Oxalyl chloride, Methanol | Acyl chloride formation → Esterification | ~60% | Possible (if not stabilized) |

Additional Observations

Scientific Research Applications

Applications in Chemistry

Intermediate in Organic Synthesis

Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions that are essential for developing more complex molecules.

Analytical Chemistry

The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC), which is applicable for both qualitative and quantitative analyses. This method is scalable and suitable for isolating impurities in preparative separation .

Biological Applications

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activities. Studies have assessed its genotoxicity and toxicity profiles. Notably, it has been shown not to be genotoxic in the Ames test and poses minimal risk for repeated exposure under normal usage conditions .

Pharmacological Research

The compound's interactions with biological molecules are being explored for potential therapeutic applications. Its favorable safety profile suggests it could be considered for use in drug development .

- Safety Assessment : Evaluations conducted under the Threshold of Toxicological Concern (TTC) indicate that exposure to this compound is below established safety limits for repeated dose toxicity. This assessment supports its safe use in consumer products .

- Perfume Development : A case study highlighted the successful incorporation of this compound into a powdered detergent formulation to enhance its scent profile. The resulting fragrance was described as pleasant and reminiscent of ripe fruits .

- Pharmacokinetics Research : Ongoing studies are investigating the pharmacokinetics of this compound to understand its absorption and metabolism when used in medicinal formulations .

Mechanism of Action

The mechanism of action of methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products . Its effects are mediated through its chemical structure, which allows it to participate in different biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate but differ in substituents, ester groups, or ring saturation:

Key Differences in Physicochemical Properties

Hydrophobicity :

- The target compound’s LogP of 3.65 reflects higher lipophilicity compared to the hydroxyl-containing analog (Ethyl 4-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate), which is more hydrophilic due to hydrogen bonding.

- The aldehyde derivative (2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde) has lower LogP (~1.8) due to polar aldehyde functionality .

Thermal Stability: The ethyl ester derivatives generally exhibit higher boiling points than methyl esters due to increased molecular weight. For example, Ethyl 2,6,6-trimethylcyclohexa-1,3-ene-1-carboxylate boils at 93–95°C (11 Torr) , whereas the methyl ester’s volatility is inferred to be higher.

Reactivity: The aldehyde group in 2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde is highly reactive toward nucleophiles, making it suitable for condensation reactions . The conjugated diene in Ethyl 2,6,6-trimethylcyclohexa-1,3-ene-1-carboxylate allows for Diels-Alder reactions, unlike the mono-ene structure of the target compound .

Biological Activity

Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate (CAS Number: 28043-10-9) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including genotoxicity, toxicity assessments, and potential applications in perfumery.

Chemical Structure and Properties

This compound is characterized by a cyclohexene structure with a carboxylate functional group. Its molecular formula is , and it possesses unique olfactory properties that make it valuable in the fragrance industry.

Genotoxicity and Mutagenicity

Recent evaluations indicate that this compound is not expected to be genotoxic . In the Ames test, it did not exhibit mutagenic properties, suggesting a favorable safety profile for human exposure .

Repeated Dose Toxicity

The compound's exposure levels were assessed using the Threshold of Toxicological Concern (TTC) for Cramer Class I materials. The results indicated that the exposure to this compound is below the established TTC limits (0.03 mg/kg/day for repeated dose toxicity) . This suggests minimal risk associated with repeated exposure under normal usage conditions.

Skin Sensitization and Respiratory Toxicity

Data from read-across studies show no significant concerns regarding skin sensitization at current usage levels. Additionally, local respiratory toxicity endpoints were evaluated and found to be within safe limits .

Applications in Perfumery

This compound is particularly valued in the fragrance industry due to its fruity and floral olfactory notes . It has been found to enhance the olfactory profiles of various perfuming compositions when used in diluted forms (1%, 5%, or 10% solutions). The compound also interacts beneficially with other fragrance ingredients such as damascones and damascenones .

Summary of Findings

| Parameter | Result |

|---|---|

| Genotoxicity | Not genotoxic (Ames test) |

| Repeated Dose Toxicity | Below TTC limits |

| Skin Sensitization | No significant concerns |

| Olfactory Properties | Fruity and floral notes |

| Potential Biological Activities | Anti-inflammatory and anticancer potential |

Q & A

Q. What are the common synthetic routes for preparing Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate, and what catalysts are typically employed?

The synthesis often involves cyclization of precursor molecules using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) is effective in promoting cyclization of hydroxy acids to form structurally related cyclohexene derivatives . Key steps include:

- Precursor preparation : Starting materials like 6-methyl-5-hepten-2-one are modified to generate intermediates (e.g., 3-hydroxy acids).

- Cyclization : Acidic conditions facilitate ring closure and esterification.

- Purification : Column chromatography or recrystallization ensures product purity.

Characterization via NMR and IR spectroscopy confirms structural integrity.

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

Structural determination relies on:

- X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve stereochemistry and bond angles, particularly for crystalline derivatives .

- Spectroscopy : ¹H/¹³C NMR identifies substituents and regiochemistry, while IR confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?

Stereochemical outcomes depend on precursor conformation and reaction conditions. For example:

- Chiral catalysts : Enantioselective synthesis may require chiral Lewis acids or organocatalysts to bias ring closure .

- Temperature effects : Lower temperatures favor kinetic control, reducing epimerization.

- Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize stereoselectivity .

Q. How can computational methods predict the compound’s reactivity or interactions in biological systems?

Advanced workflows include:

- DFT calculations : To map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .

- Molecular docking : Screens potential binding to enzymes (e.g., cytochrome P450) using software like AutoDock.

- Molecular Dynamics (MD) simulations : Assess conformational stability in solvent or lipid bilayers .

Q. What methodologies are used to assess environmental or toxicological impacts of this compound?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) provides frameworks for:

- Ecotoxicology assays : Testing aquatic toxicity (e.g., Daphnia magna survival) and biodegradability .

- High-throughput screening : Prioritizing compounds for endocrine disruption potential via in vitro receptor-binding assays .

Q. How can crystallographic data refinement address challenges like twinning or low-resolution datasets?

SHELXL’s robust algorithms handle:

Q. What regulatory databases should researchers consult for compliance in handling and disposal?

Key resources include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.